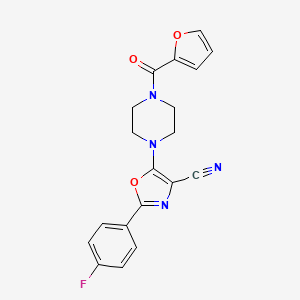

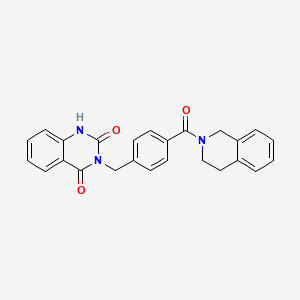

2-(4-Fluorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds containing piperazine and furan moieties has been a subject of interest due to their potential biological activities. In the context of the compound "2-(4-Fluorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile," similar synthetic approaches can be observed in the literature. For instance, a series of furan and piperazine-containing 1,2,4-triazole Mannich bases were synthesized via Mannich reaction with triazole Schiff bases, piperazine derivatives, and formaldehyde, yielding good results . Another study reported the synthesis of 1,2-oxazole derivatives starting from 2-acetylfuran, followed by Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, and finally a Mannich reaction with N-methyl piperazine . These methods highlight the versatility of piperazine and furan in constructing complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the structure of novel piperazine-1-yl-1H-indazole derivatives was confirmed by spectral analysis . Similarly, a series of 1,2,4-triazole Schiff bases containing a piperazine group were characterized by IR, MS, 1H and 13C NMR spectroscopy . These studies demonstrate the importance of spectroscopic methods in elucidating the structure of complex organic molecules.

Chemical Reactions Analysis

The reactivity of piperazine and furan-containing compounds has been explored in various chemical reactions. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile involved microwave irradiation and conventional heating, indicating the compounds' amenability to different reaction conditions . Additionally, the development of a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate suggests that these compounds can be analyzed and quantified effectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and furan derivatives have been studied to some extent. For example, the photophysical properties of some aryl-oxazoles and related compounds were investigated, revealing that minor structural variations could significantly affect absorption and emission wavelengths . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined by X-ray diffraction, providing insights into the compound's three-dimensional architecture .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

- Study 1 : A novel series of compounds, including derivatives similar to our compound of interest, were synthesized and evaluated for antidepressant and antianxiety activities (J. Kumar et al., 2017).

Radiofluorination and Receptor Ligand Potential

- Study 2 : Research on fluoroethoxy-substituted derivatives related to our compound demonstrated their potential as ligands for dopamine receptors, indicating their applicability in positron emission tomography (PET) imaging (R. Tietze et al., 2006).

HPLC-DAD Method Development

- Study 3 : A high-performance liquid chromatography-diode array detection (HPLC-DAD) method was developed for the determination of a similar compound, emphasizing its importance in pharmaceutical analysis (B. Varynskyi et al., 2017).

Antimicrobial Activities

- Study 4 : Derivatives from a similar chemical class were synthesized and evaluated for antimicrobial activities, suggesting potential applications in combating microbial infections (Serap Başoğlu et al., 2013).

Docking Studies

- Study 5 : Piperazine-1-yl-1H-indazole derivatives, closely related to our compound, have been synthesized and analyzed using docking studies, indicating their role in medicinal chemistry (V. Balaraju et al., 2019).

Synthesis and Antimicrobial Activity of Derivatives

- Study 6 : Research on the synthesis of derivatives similar to our compound revealed their potential in inhibiting bacterial and fungal strains, highlighting their antimicrobial properties (V. Mishra et al., 2019).

Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities

- Study 7 : New derivatives doped with Febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities, demonstrating their potential in treating infections and viruses (R. C. Krishna Reddy et al., 2013).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-2-1-11-26-16/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGLOPFJLOITFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)

![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)

![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)